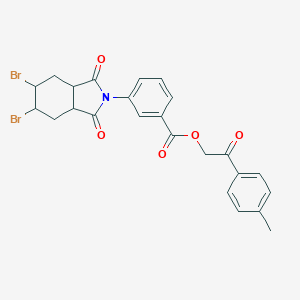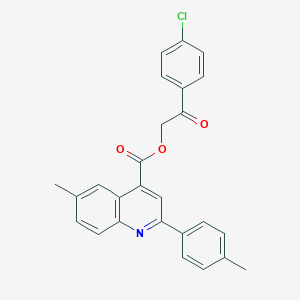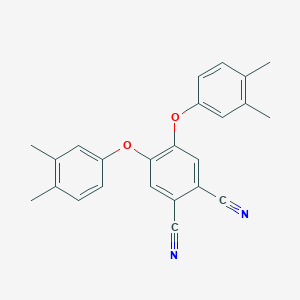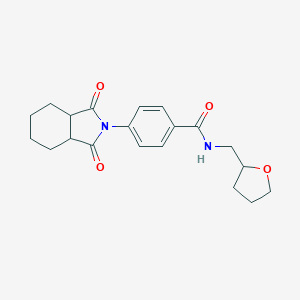![molecular formula C30H20ClNO3 B340801 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE](/img/structure/B340801.png)
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl chloride: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate stands out due to its unique combination of structural features, which contribute to its specific biological activities. The presence of both biphenyl and quinoline moieties enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C30H20ClNO3 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H20ClNO3/c31-24-16-14-22(15-17-24)28-18-26(25-8-4-5-9-27(25)32-28)30(34)35-19-29(33)23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-18H,19H2 |
InChI-Schlüssel |
FJWDZJDRMCXMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Isopropyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B340732.png)
![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340740.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340741.png)


